4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one
Description
Historical Trajectory and Evolution of Dihydropyridinone Synthesis
The synthesis of dihydropyridinone derivatives has a rich history, with early methods often involving multi-component reactions. One of the most notable historical methods for the synthesis of related dihydropyrimidinones is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893. nih.govresearchgate.net This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions provided a straightforward route to a variety of functionalized dihydropyrimidinones. researchgate.net
Over the decades, the Biginelli reaction and other synthetic strategies have undergone significant evolution. nih.gov Researchers have focused on improving yields, expanding the substrate scope, and developing more environmentally friendly reaction conditions. researchgate.net The use of various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, has been extensively explored to enhance the efficiency and selectivity of these reactions. mdpi.com Microwave-assisted synthesis and the use of green solvents are more recent advancements that have contributed to the sustainable production of dihydropyridinone-based compounds. researchgate.net
Classification and Structural Features of Dihydropyridinone Ring Systems
Dihydropyridinone ring systems can be classified based on the substitution pattern and the position of the double bond and the carbonyl group within the heterocyclic ring. The core structure is a partially saturated pyridinone ring. The presence of substituents at various positions on the ring dramatically influences the molecule's steric and electronic properties. researchgate.netnih.gov
Key structural features of dihydropyridinones include the planar or near-planar conformation of the ring, which can be influenced by the nature of the substituents. nih.gov The presence of both hydrogen bond donors (N-H group) and acceptors (C=O group) allows for the formation of intermolecular hydrogen bonds, which can influence their crystal packing and physical properties. nih.gov The electronic nature of the substituents can also affect the aromaticity and reactivity of the ring system.
Research Significance of 4-Amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one within Heterocyclic Chemistry
While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural motifs suggest significant research potential within heterocyclic chemistry. The dihydropyridinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.net
The significance of this particular compound lies in the combination of its functional groups:
The 4-amino group: The presence of an amino group at the 4-position introduces a key nucleophilic center and a site for further functionalization. Amino-substituted heterocycles are prevalent in a wide range of biologically active molecules.
The gem-dimethyl group at the 6-position: The two methyl groups on the same carbon atom can provide steric bulk, which may influence the molecule's conformation and its interaction with biological targets. This feature can also enhance the compound's stability and lipophilicity.
The dihydropyridinone scaffold: This core structure is known to be a versatile synthetic intermediate for the preparation of more complex heterocyclic systems. nih.gov
The combination of these features makes this compound an interesting candidate for library synthesis in drug discovery programs and as a building block for the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Compound Properties
| Property | Value |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Purity | 95% |
| Storage Temperature | 2-8°C |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,2-dimethyl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2)4-5(8)3-6(10)9-7/h3H,4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUNFFNIGIZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 6,6 Dimethyl 5,6 Dihydropyridin 2 1h One and Analogues
De Novo Synthesis Strategies for the Dihydropyridinone Core
The de novo synthesis of the dihydropyridinone ring is a fundamental approach, allowing for the construction of the heterocyclic core from acyclic precursors. These methods offer flexibility in introducing various substituents and controlling the final structure of the molecule.
Cyclization Reactions for Ring Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of the dihydropyridinone core. A key strategy involves the Thorpe-Ziegler reaction, which is an intramolecular self-condensation of aliphatic dinitriles catalyzed by a base to form an enamine, that upon hydrolysis yields a cyclic ketone. nih.govnih.gov This approach is conceptually related to the Dieckmann condensation and is particularly useful for forming five- to eight-membered rings. researchgate.net The general mechanism involves the base-catalyzed formation of a β-iminonitrile from a dinitrile, which then undergoes hydrolysis to the corresponding α-cyanoketone. researchgate.net
Another important cyclization strategy is the intramolecular Knoevenagel condensation. This reaction can be employed for the regioselective synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones from a common precursor under acidic conditions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of dihydropyridinone derivatives, several MCRs are of significant importance.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. diva-portal.org While traditionally used for 1,4-dihydropyridines, variations of this reaction can be adapted for the synthesis of dihydropyridin-2(1H)-ones.
Another relevant MCR is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While structurally distinct, the principles of this reaction can inform the design of MCRs for the synthesis of dihydropyridinones.
More directly applicable are three-component reactions that utilize enaminones, primary amines, and aldehydes to afford 1,4-dihydropyridines with diverse substitution patterns. researchgate.net Microwave irradiation has been shown to improve the yields and reduce reaction times for such transformations. researchgate.net The versatility of this method lies in the ready availability of enaminones from the corresponding methyl ketones. researchgate.net
A four-component reaction of aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate (B1228247) in the presence of a base like triethylamine (B128534) has also been developed for the synthesis of polysubstituted dihydropyridines.
Regioselective Synthesis of Dihydropyridinone Isomers
Controlling the position of the double bond and substituents within the dihydropyridinone ring is a critical aspect of the synthesis. Regioselective synthesis ensures the formation of the desired isomer. For instance, divergent synthesis strategies allow for the selective formation of either 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones or 5H-1,4-benzodiazepines from the same starting materials by controlling the reaction conditions. organic-chemistry.org
Palladium-catalyzed reactions have also been employed for the regioselective synthesis of substituted pyridines, which can be precursors to the desired dihydropyridinones. For example, a Pd-catalyzed regioselective synthesis of 2,6-diarylpyridines has been achieved through the ring transformation of 2H-pyran-2-ones with benzamide (B126).
Ring Transformation and Rearrangement Methodologies
Ring transformation reactions provide an alternative pathway to the dihydropyridinone core by modifying an existing heterocyclic system. For example, the base-catalyzed ring transformation of suitably functionalized 2H-pyran-2-ones with benzamide can lead to the formation of 2,6-diarylpyridines. Methodologies involving rearrangements, such as those observed in the reaction of acetone (B3395972) with ammonia under certain conditions, can also lead to the formation of piperidone structures, which are related to the dihydropyridinone core. reddit.comresearchgate.netsciencemadness.org
Synthesis of Advanced Intermediates and Precursors to 4-Amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one
The synthesis of the target molecule often relies on the preparation of key intermediates that already contain some of the required structural features.
Preparation of Functionalized Pyridinone Precursors
The synthesis of functionalized pyridinone precursors is a critical step towards the final target molecule. A common strategy involves the condensation of β-dicarbonyl compounds with amines or ammonia derivatives. For instance, the reaction of acetylacetone (B45752) with cyanoacetamide in the presence of a catalyst can yield 3-cyano-4,6-dimethyl-2-pyridone. researchgate.net
β-Enaminonitriles are versatile intermediates in heterocyclic synthesis. They can be prepared through the condensation of nitriles and their reactivity can be controlled by temperature to yield different heterocyclic systems. nih.gov The reaction of β-keto esters with amines is a common method for the synthesis of β-enamino esters, which are valuable precursors for pyridinones. organic-chemistry.orgacgpubs.org
The reaction of acetone with cyanoacetamide and ammonia or its derivatives is a potential route to precursors of the target molecule. The initial reaction between acetone and ammonia can lead to the formation of diacetone amine, which can then be further functionalized. doubtnut.comyoutube.com The reaction of acetone with cyanoacetamide can lead to the formation of an enaminonitrile intermediate that can undergo cyclization.
Activation Strategies for Lactam Ring Systems
The lactam ring, a core feature of the this compound structure, can be chemically activated to facilitate further modifications. One-pot tandem reactions represent an attractive approach for the synthesis of dihydropyridinones, although these methods often require pre-functionalized molecules and can involve expensive or toxic catalysts or harsh reaction conditions. mdpi.com For instance, the synthesis of 3,4-dihydropyridin-2-ones can be achieved through the addition of 1,3-dithiane-2-carboxy thioesters to α,β-unsaturated ketimines under solid-liquid phase transfer catalysis (SL-PTC) conditions, followed by an in situ cyclization. mdpi.com This method is tolerant of various substituents and does not necessitate an inert atmosphere. mdpi.com
Another strategy involves the trifluoroacetic acid-mediated stereospecific intramolecular cyclization of oxirane-containing enamides to produce analogues. mdpi.com These activation strategies are crucial for enabling subsequent derivatization and functionalization of the dihydropyridinone core.
Derivatization and Functionalization of the this compound Scaffold
The functionalization of the this compound scaffold is a key area of research, allowing for the generation of a diverse range of analogues with potentially unique properties.
Modifications at the Amino Group
The primary amino group at the 4-position of the scaffold is a prime site for chemical modification. General methods for modifying amino groups in chemical structures are well-established and can be applied to this specific molecule. nih.govnih.govresearchgate.net These modifications can serve various preparative and analytical purposes. nih.govresearchgate.net
One widely used method is the reaction with activated esters of carboxylic acids, such as succinimidyl esters, at a mildly basic pH. nih.govresearchgate.net This reaction forms a stable amide bond, effectively coupling a new functional group to the dihydropyridinone core. Another valuable technique is reductive alkylation, which involves reacting the amino group with a carbonyl compound in the presence of a hydride-donating reducing agent. nih.govresearchgate.net This method can convert the primary amine into a secondary or tertiary amine without altering its charge. nih.gov The choice of modification strategy depends on the desired properties of the final compound. researchgate.net
| Modification Method | Reagents | Resulting Functional Group | Key Features |
| Acylation | Succinimidyl esters, Acid anhydrides | Amide | Stable bond formation, versatile. nih.govnih.gov |
| Reductive Alkylation | Aldehydes/Ketones, Hydride reducing agent | Secondary/Tertiary Amine | Charge is unaltered. nih.govnih.gov |
| Reaction with Isothiocyanates | Isothiocyanates | Thiourea | Useful for attaching specific labels. nih.gov |
Stereoselective Functionalization of Chiral Centers
Introducing and controlling stereochemistry is a critical aspect of synthesizing complex molecules. For dihydropyridine derivatives, stereoselective approaches can be employed to access specific isomers. A practical and highly stereoselective method has been reported for accessing 2,6-disubstituted piperidines, which are structurally related to the dihydropyridinone core. nih.gov This approach utilizes an amidine auxiliary to direct the diastereoselective addition of Grignard reagents to an activated pyridinium (B92312) salt. nih.gov Subsequent regioselective metalation and electrophilic quench or cross-coupling reactions lead to 2,6-disubstituted dihydropyridines, which can then be reduced with high diastereoselectivity. nih.gov
The development of chiral catalysts is also central to stereoselective functionalization. For instance, chiral thiosquaramides have been shown to be effective bifunctional catalysts in enantioselective conjugate addition reactions. researchgate.net While not directly applied to the title compound, such catalyst systems represent a promising avenue for achieving stereocontrol in the functionalization of similar scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively used in the synthesis of pharmaceuticals. researchgate.netnobelprize.orgrsc.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer mild and chemoselective conditions suitable for complex and highly functionalized molecules. researchgate.netsigmaaldrich.com
In the context of dihydropyridine-like structures, palladium catalysts can be used to couple aryl halides with in situ-generated organometallic reagents. For example, aryl iodides and electron-deficient aryl bromides can be efficiently coupled with dihydropyranylindium reagents in the presence of a palladium catalyst to produce substituted dihydropyrans. figshare.com The choice of palladium complex and ligands is crucial for the success of these reactions. sigmaaldrich.com The application of these methods to the this compound scaffold would likely involve the introduction of a suitable leaving group (e.g., a halide) onto the ring to enable coupling.
| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd(0) complex | C-C |
| Heck | Alkene + Organohalide | Pd catalyst | C-C |
| Sonogashira | Terminal alkyne + Organohalide | Pd complex + Cu co-catalyst | C-C |
| Buchwald-Hartwig Amination | Amine + Organohalide | Pd catalyst + Ligand | C-N |
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions provide another avenue for functionalizing the dihydropyridinone ring. While classical electrophilic aromatic substitution (EAS) reactions typically require an electron-rich aromatic system, the dihydropyridinone ring's reactivity towards electrophiles would be influenced by the existing substituents. masterorganicchemistry.com The amino group is an activating group, while the lactam carbonyl is deactivating.
Nucleophilic aromatic substitution (SNAr) is generally less common than EAS but can occur on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. libretexts.org For a nucleophilic substitution to occur on the dihydropyridinone ring, the presence of a good leaving group and activating electron-withdrawing substituents would be necessary. libretexts.orgscranton.edu Another mechanism for nucleophilic substitution is the vicarious nucleophilic substitution (VNS), where a nucleophile possessing a leaving group attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. nih.gov This has been demonstrated on electrophilic nitropyridines. nih.gov
The feasibility of specific electrophilic or nucleophilic substitution reactions on the this compound scaffold would depend on the precise reaction conditions and the electronic nature of the ring system.
Mechanistic Investigations of 4 Amino 6,6 Dimethyl 5,6 Dihydropyridin 2 1h One Transformations
Elucidation of Reaction Pathways and Kinetic Profiles
The transformations of 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one can proceed through several potential reaction pathways, largely dictated by the nature of the reactants and the reaction conditions. A common transformation for dihydropyridinones is their synthesis via multicomponent reactions, and the mechanism of these formations provides a basis for understanding their subsequent reactivity. For instance, a plausible pathway for the formation of related dihydropyridin-2-ones involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Table 1: Hypothetical Kinetic Data for the Formation of a Dihydropyridinone Derivative
| Parameter | Value |
| Reaction Order with respect to Aldehyde | 1 |
| Reaction Order with respect to β-Ketoester | 1 |
| Reaction Order with respect to Amine Source | 1 |
| Rate Constant (k) at 298 K | 2.5 x 10-3 L2mol-2s-1 |
| Activation Energy (Ea) | 55 kJ/mol |
This data is illustrative and based on typical values for multicomponent reactions leading to similar heterocyclic systems.
The elucidation of these pathways often involves a combination of experimental techniques, including in-situ monitoring by spectroscopic methods like NMR and IR, as well as computational modeling.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is crucial for a complete understanding of a reaction mechanism. In the transformations of dihydropyridinones, several key intermediates are proposed. For example, in the synthesis of related N-amino pyridine-2,6-diones, an initial Knoevenagel condensation product, an arylidene Meldrum's acid, is formed, which then undergoes a Michael addition with 2-cyanoacetohydrazide (B512044) to yield an open-chain intermediate. orgchemres.org This intermediate subsequently cyclizes to form the final product. orgchemres.org
Spectroscopic techniques are invaluable for the detection and characterization of these fleeting species. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), can be used to detect charged intermediates in the reaction mixture. nih.gov Advanced techniques such as collision-induced dissociation can provide structural information about these intermediates. nih.gov
Table 2: Spectroscopic Data for a Proposed Reaction Intermediate in a Dihydropyridinone Synthesis
| Spectroscopic Technique | Characteristic Signal | Assignment |
| 1H NMR | δ 4.5-5.0 (m, 1H) | Methine proton of the Michael adduct |
| 13C NMR | δ 165-170 (C=O) | Carbonyl carbons of ester and amide groups |
| ESI-MS | m/z [M+H]+ | Protonated molecular ion of the open-chain intermediate |
| IR Spectroscopy | 1720 cm-1, 1680 cm-1 | C=O stretching vibrations |
This data is representative and based on the characterization of intermediates in analogous reactions.
Analysis of Transition State Structures and Energetics
Transition state theory provides a framework for understanding the energy barriers of chemical reactions. Computational chemistry plays a pivotal role in modeling the structures and energetics of transition states that are often impossible to observe experimentally. For reactions involving dihydropyridines, computational studies have been employed to investigate processes like oxidative aromatization. rsc.org
These studies can determine the geometry of the transition state, the bond lengths and angles of the atoms involved, and the activation energy of the reaction step. For instance, in a concerted oxidation mechanism, the transition state would involve the simultaneous transfer of hydrogen atoms. rsc.org The energy of this transition state dictates the kinetic feasibility of the reaction pathway.
Table 3: Calculated Energetic Parameters for a Hypothetical Transition State in a Dihydropyridinone Reaction
| Parameter | Value |
| Activation Energy (ΔG‡) | 22 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 20 kcal/mol |
| Entropy of Activation (ΔS‡) | -6.7 cal/mol·K |
| Key Bond Distance (e.g., C-H breaking) | 1.5 Å |
These values are illustrative and derived from computational studies on similar heterocyclic transformations.
Role of Catalysis in Enhancing Reaction Selectivity and Efficiency
Catalysis is a cornerstone of modern organic synthesis, and it plays a significant role in the transformations of dihydropyridinones. Both acid and base catalysis can be employed to accelerate reaction rates and improve selectivity. wikipedia.orgyoutube.com
In the context of the synthesis of these heterocycles, acid catalysis typically involves the protonation of a carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack. wikipedia.org Conversely, base catalysis can proceed through the deprotonation of a nucleophile, thereby increasing its reactivity. youtube.com The choice of catalyst can significantly influence the reaction pathway and the distribution of products. For example, in the Biginelli reaction, various Lewis and Brønsted acids have been shown to be effective catalysts.
Table 4: Comparison of Catalysts in a Model Dihydropyridinone Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | 20 |
| Acetic Acid | 12 | 65 |
| p-Toluenesulfonic Acid | 4 | 85 |
| Ytterbium(III) Triflate | 2 | 92 |
This data is representative and illustrates the typical effect of different catalysts on reaction efficiency.
The mechanism of catalysis can be classified as either specific or general. In specific acid catalysis, the reaction rate is dependent on the concentration of protonated solvent molecules, whereas in general acid catalysis, any proton donor present in the system can contribute to the rate enhancement. wikipedia.org
Stereochemical Control and Stereoselectivity in Dihydropyridinone Reactions
When a reaction can produce multiple stereoisomers, controlling the stereochemical outcome is a significant challenge in synthetic chemistry. In transformations involving dihydropyridinones, the formation of new stereocenters can lead to diastereomers or enantiomers.
Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods. For instance, in Biginelli-like reactions, the use of chiral phosphoric acids derived from natural tartaric acid has been shown to catalyze the enantioselective synthesis of dihydropyrimidinones. The stereoselectivity arises from the formation of a chiral environment around the reactants in the transition state, which favors the formation of one stereoisomer over the others.
The principles of stereochemical control are often explained by models such as the Felkin-Anh and Cram's rule for nucleophilic additions to carbonyls, which predict the stereochemical outcome based on the steric and electronic properties of the substituents adjacent to the reacting center.
Table 5: Diastereoselectivity in a Hypothetical Dihydropyridinone Reaction
| Chiral Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Diastereomer |
| None | 50:50 | 0 |
| (R)-BINOL-phosphoric acid | 95:5 | 92 |
| (S)-Proline | 80:20 | 75 |
This data is illustrative of the level of stereocontrol that can be achieved with different chiral catalysts.
Spectroscopic and Structural Data for this compound Not Found
Following a comprehensive search of available scientific literature and databases, detailed spectroscopic and structural characterization data for the specific chemical compound This compound could not be located.
The performed searches aimed to gather specific experimental data pertaining to the following analytical techniques, as requested:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR data.
Mass Spectrometry
Vibrational Spectroscopy (Infrared and Raman)
X-ray Crystallography
While information is available for structurally related compounds, such as various dihydropyridine (B1217469) and aminopyridine derivatives, no publications or database entries were identified that provide the specific spectroscopic and crystallographic data for this compound.
For instance, studies on related molecules like 2-amino-4,6-dimethylpyridine (B145770) and other substituted dihydropyridines provide insights into the types of signals and structural features that might be expected. chemicalbook.comresearchgate.net Research on similar heterocyclic systems has utilized techniques such as single-crystal X-ray diffraction to determine their three-dimensional structures. chemrxiv.orgresearchgate.netnih.gov However, this information is not directly transferable to the specific molecule of interest.
Without access to experimental data from published research on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline and content requirements. The creation of such an article would necessitate speculative data, which would not meet the standards of scientific accuracy.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of the required scientific data in the public domain.
Spectroscopic and Structural Characterization of 4 Amino 6,6 Dimethyl 5,6 Dihydropyridin 2 1h One Derivatives
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
The electronic transitions of molecules are fundamentally governed by their chromophoric systems. For the target compound, the key chromophore is the 4-aminopyridin-2(1H)-one moiety. The electronic properties of this system are dictated by the interplay of the electron-donating amino group and the electron-withdrawing lactam carbonyl group within the conjugated π-system of the pyridinone ring. Generally, compounds with such donor-acceptor architectures are expected to exhibit intramolecular charge transfer (ICT) characteristics upon photoexcitation.
In the absence of specific data for 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one, a general discussion based on related aminopyridine and pyridinone structures can provide insight into the expected spectroscopic behavior. For instance, studies on various aminopyridine derivatives have shown that their absorption and emission spectra are sensitive to the nature and position of substituents, as well as the polarity of the solvent (solvatochromism).
Typically, the lowest energy absorption band in such compounds corresponds to a π → π* transition, often with significant charge-transfer character. The position of this band is influenced by the extent of conjugation and the electronic nature of the substituents. The presence of the amino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyridinone core, due to the extension of the conjugated system and the electron-donating effect of the nitrogen lone pair.
Fluorescence in these systems would arise from the decay of the first singlet excited state (S1) to the ground state (S0). The emission wavelength and quantum yield are highly dependent on the structure and the surrounding environment. For molecules exhibiting ICT, the excited state is more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission maximum. The difference between the absorption and emission maxima, known as the Stokes shift, is also expected to increase with solvent polarity.
While a definitive quantitative analysis for this compound is not possible without experimental data, it is reasonable to hypothesize that its derivatives would exhibit tunable photophysical properties. Introduction of further electron-donating or -withdrawing groups on the pyridinone ring or the amino group would likely modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission characteristics.
Future experimental work is required to elucidate the specific electronic transition properties of this compound and its derivatives. Such studies would involve systematic measurements in a range of solvents to construct Lippert-Mataga plots for analyzing solvatochromic shifts, determination of fluorescence quantum yields using a standard reference, and measurement of fluorescence lifetimes. This would not only provide fundamental photophysical data but also enable an assessment of their potential applications in areas such as fluorescent probes and materials science.
Due to the lack of specific experimental data in the searched literature, no data tables can be generated for this compound or its derivatives.
Computational Chemistry and Theoretical Studies on Dihydropyridinone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of dihydropyridinone derivatives. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are employed to solve the electronic Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and electrostatic potential.
The electronic structure dictates the molecule's reactivity. For 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich amino group and the conjugated system, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the C=C double bond, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Electronic Properties of a Dihydropyridinone Derivative
| Parameter | Value (Hartree) | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | -0.235 | -6.39 | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | 0.081 | 2.20 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 0.316 | 8.59 | Indicator of chemical reactivity and electronic excitation energy. |
Note: Data are illustrative, based on typical values for similar heterocyclic systems calculated at the B3LYP/6-31G(d) level of theory.
These calculations allow for the prediction of reactivity indices, such as Fukui functions, which can pinpoint the most reactive sites for various types of chemical reactions.
Density Functional Theory (DFT) Applications in Understanding Reaction Mechanisms
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying organic molecules due to its favorable balance of computational cost and accuracy. whiterose.ac.uk DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. whiterose.ac.uk This approach is particularly effective for investigating complex reaction mechanisms, including transition states and reaction intermediates.
For dihydropyridinone systems, DFT can be used to model:
Cycloaddition Reactions: Understanding the regioselectivity and stereoselectivity of cycloaddition reactions involving the dihydropyridinone core.
Substitution Reactions: Mapping the potential energy surface for electrophilic or nucleophilic substitution at the ring or on substituent groups.
Oxidation/Reduction Processes: Calculating the redox potentials and identifying the products of oxidation or reduction reactions.
By locating the transition state structures and calculating the activation energy barriers, researchers can predict the feasibility and kinetics of a proposed reaction pathway. Functionals like B3LYP and M06-2X are commonly used, often in conjunction with basis sets such as 6-31G(d,p) or larger, to achieve reliable results. researchgate.net
Molecular Modeling and Simulation for Conformational Landscape Exploration
The dihydropyridinone ring is not planar and can adopt several conformations. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are essential for exploring the conformational landscape of this compound.
A conformational search can identify low-energy conformers of the molecule. The six-membered dihydropyridinone ring can exist in various forms, such as boat, twist-boat, or chair-like conformations. The presence of the gem-dimethyl group at the C6 position significantly influences the ring's preferred geometry. The relative energies of these conformers determine their population at a given temperature.
MD simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in various solvents. These simulations track the atomic motions over time, revealing conformational transitions and intermolecular interactions, like hydrogen bonding with solvent molecules, which can be crucial for understanding its behavior in solution.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis) and the structural elucidation of newly synthesized compounds. wiley.com
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. By comparing the calculated shifts for different possible isomers or tautomers with experimental data, the correct structure can be confirmed.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed absorption bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This can help understand the electronic transitions responsible for the molecule's color and photochemical properties.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Dihydropyridinone Analog
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
|---|---|---|---|
| N-H Stretch (amino) | 3450 | 3455 | Asymmetric stretch |
| N-H Stretch (amino) | 3360 | 3368 | Symmetric stretch |
| C=O Stretch (lactam) | 1680 | 1685 | Carbonyl stretch |
| C=C Stretch | 1645 | 1650 | Alkene stretch |
Note: Calculated values are hypothetical and represent typical agreement after scaling.
Theoretical Studies on Tautomerism and Isomerism of Dihydropyridinone Derivatives
Tautomerism is a critical phenomenon in heterocyclic chemistry, where isomers differ by the position of a proton and a double bond. wiley-vch.de For this compound, several tautomeric forms are possible, primarily involving the amino group and the lactam-lactim system.
The main potential tautomeric equilibria are:
Amino-Imino Tautomerism: The exocyclic amino form (-NH2) can tautomerize to the imino form (=NH).
Lactam-Lactim Tautomerism: The amide (lactam) form can tautomerize to the hydroxy-imino (lactim) form.
Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. researchgate.netwayne.edu By optimizing the geometry of each tautomer and calculating its electronic energy, Gibbs free energy, and solvation energy, the most stable form in both the gas phase and in different solvents can be predicted. ruc.dk Studies on related pyridone systems have shown that the lactam form is generally more stable than the lactim form, and the amino form is typically favored over the imino form. wayne.edu Factors like intramolecular hydrogen bonding and the polarity of the solvent play a significant role in shifting the tautomeric equilibrium. wiley-vch.de
Advanced Synthetic Applications of 4 Amino 6,6 Dimethyl 5,6 Dihydropyridin 2 1h One Scaffolds
Strategic Building Blocks in the Synthesis of Complex Organic Molecules
While 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one itself is not prominently featured as a building block in the synthesis of complex molecules in available literature, the broader class of dihydropyridinone and pyrimidinone scaffolds are well-established as versatile synthetic intermediates. nih.govnih.gov Diversity-Oriented Synthesis (DOS) strategies often employ simple heterocyclic cores to generate libraries of complex and structurally diverse molecules. mdpi.com For instance, amino acetophenones serve as valuable starting materials for the synthesis of natural product analogs like flavones and coumarins. mdpi.com The functional groups present in the title compound—a cyclic lactam, an enamine moiety, and gem-dimethyl substitution—theoretically offer multiple reaction sites for elaboration into more complex structures.
Precursors for Diverse Heterocyclic Ring Systems
The transformation of one heterocyclic system into another is a cornerstone of synthetic chemistry. Nitrogen-rich heterocycles like 6-amino-uracil derivatives are frequently used as key precursors for synthesizing fused heterocyclic systems, such as chromeno[2,3-d]pyrimidines, which have demonstrated biological significance. nih.govresearchgate.net The enamine and lactam functionalities within the this compound structure suggest its potential as a precursor for fused-ring systems. rsc.org For example, condensation reactions with appropriate bifunctional electrophiles could theoretically lead to the formation of fused pyrimidines, pyridines, or other complex heterocyclic frameworks. Research on related 2(1H)-pyrimidinones shows their utility in synthesizing hybrid molecules containing 1,2,3-triazole moieties through cycloaddition reactions. nih.gov
Utility in Total Synthesis of Natural Products and their Analogues
A definitive role for this compound in the total synthesis of natural products is not documented in the reviewed scientific literature. The total synthesis of complex natural products often requires the development of novel synthetic methodologies for constructing key structural motifs. grantome.com While many natural products contain nitrogen heterocycles, the specific 6,6-dimethyl-dihydropyridinone core is not a commonly reported substructure in prominent natural product families, limiting documented examples of its use in this context.
Development of Novel Reagents and Catalysts Utilizing Dihydropyridinone Frameworks
The use of the this compound framework as a backbone for new reagents or catalysts is not described in the available literature. However, related heterocyclic structures have been successfully employed in catalysis. For example, a novel silver coordination polymer was developed using 4,6-diamino-2-pyrimidinethiol as a ligand, creating a heterogeneous catalyst for the Hantzsch synthesis of polyhydroquinolines. nih.gov This demonstrates the principle of using pyrimidine-related scaffolds in catalyst design. nih.gov Furthermore, natural products themselves, such as betaine and guanidine carbonate, have been employed as catalysts in the synthesis of 6-amino-2-pyridone derivatives, highlighting the interplay between heterocyclic compounds and catalysis. dundee.ac.uk
Applications in Polymer and Materials Chemistry (where applicable to synthetic methods)
Future Research Directions and Emerging Trends in 4 Amino 6,6 Dimethyl 5,6 Dihydropyridin 2 1h One Chemistry
Innovations in Green Chemistry Approaches for Dihydropyridinone Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes to dihydropyridinones, aiming to minimize environmental impact and enhance sustainability. A significant focus is on the use of multicomponent reactions (MCRs), which offer a highly efficient approach to molecular assembly by combining multiple starting materials in a single step, thereby reducing waste and energy consumption. frontiersin.org The Hantzsch reaction, a classic MCR for dihydropyridine (B1217469) synthesis, is being reimagined with green credentials. scirp.org
Recent advancements include the development and application of sustainable and recyclable catalysts. frontiersin.org Heterogeneous catalysts, such as those based on silica, zirconium, and magnetic nanoparticles, are gaining prominence due to their ease of separation from the reaction mixture and potential for reuse. frontiersin.org For instance, polyindole-TiO2 nanocomposites have been successfully employed as a recyclable catalyst for the one-pot, solvent-free synthesis of 1,4-dihydropyridine (B1200194) derivatives. scirp.orgscirp.org These catalysts often enable reactions to be performed under milder conditions, further contributing to the green nature of the synthesis.
A significant trend is the move away from volatile and toxic organic solvents. Research is actively exploring solvent-free reaction conditions or the use of environmentally benign solvents like water. scirp.orgscirp.org The "on-water" synthesis of dihydropyridines, for example, leverages the unique properties of water to facilitate reactions, often without the need for a catalyst.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Furthermore, AI algorithms can contribute to the development of more sustainable synthetic processes by predicting the environmental impact of different reaction pathways. By integrating with cheminformatics and quantum chemistry simulations, AI can guide chemists towards greener and more efficient synthetic strategies from the outset of the drug development process. preprints.org
Exploration of Novel Reactivity Modes and Unconventional Transformations
Beyond traditional synthetic methods, researchers are exploring novel reactivity modes to access and functionalize the dihydropyridinone core in unprecedented ways. One of the most promising areas is the catalytic C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. oup.comnih.govresearchgate.netdiva-portal.orgrsc.org This strategy can be used to introduce new substituents onto the dihydropyridinone ring with high precision.
Electrochemical synthesis is also emerging as a powerful and sustainable tool. researchgate.netnih.govfrontiersin.orgvapourtec.comscripps.edunih.gov By using electricity to drive chemical reactions, electrochemistry can often avoid the need for harsh chemical oxidants or reductants, leading to cleaner and safer processes. The electrochemical oxidation of dihydropyridines, for example, offers a controlled method for their transformation. researchgate.net
Photocatalysis, which utilizes visible light to initiate chemical reactions, is another rapidly developing field with significant potential for dihydropyridinone chemistry. nih.govmdpi.comnih.govgianettigroup.comsigmaaldrich.com This approach enables unique transformations that are often not accessible through traditional thermal methods and can proceed under very mild conditions. The stability and reactivity of dihydropyridines can be tuned, and their diverse transformations can be achieved through various catalytic systems. nih.govrsc.orgmdpi.comrsc.orgnih.gov
Advancements in Flow Chemistry and Automation for Dihydropyridinone Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, is gaining significant traction for the synthesis of pharmaceutical intermediates. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of reaction, purification, and analysis steps.
The automation of flow synthesis platforms is a key trend that promises to further accelerate the synthesis and optimization of dihydropyridinone derivatives. mit.edunih.govamidetech.compentelutelabmit.comresearchgate.net Automated systems can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and reagent concentrations, to quickly identify the optimal conditions for a given transformation. This high-throughput experimentation capability significantly shortens the development time for new synthetic routes. The combination of flow chemistry and automation is particularly well-suited for the production of libraries of dihydropyridinone analogs for biological screening.
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Fields
The future of 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one chemistry will be heavily influenced by collaborations between synthetic organic chemists and researchers in other scientific disciplines, particularly catalysis and materials science.
In the realm of catalysis , the development of novel catalytic systems is crucial for enabling more efficient and selective syntheses of dihydropyridinones. This includes the design of new homogeneous and heterogeneous catalysts with enhanced activity, stability, and recyclability. frontiersin.orgdiva-portal.orgrsc.orgnih.gov The use of solid-supported catalysts, for instance, not only simplifies product purification but also bridges the gap between laboratory-scale synthesis and industrial production. rsc.org
Q & A
Q. Key factors affecting yield :
Substituent reactivity : Bulky groups (e.g., heptafluoropropyl) reduce steric accessibility, lowering yields .
Temperature control : Higher temperatures (>80°C) may degrade intermediates.
Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in dihydropyridinone formation.
Q. Table 1. Synthetic Yields for Analogous Compounds ()
| Compound | Method | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 4p (Heptafluoropropyl) | C | 23 | RT, 24h, DCM solvent |
| 6 (Trifluoromethyl) | D | 67 | 60°C, 12h, DMF, ZnCl₂ catalyst |
Basic: How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?
Answer:
Structural elucidation relies on multi-spectral analysis :
- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH₂ bends at 3300–3500 cm⁻¹ .
- NMR :
- ¹H NMR : Methyl protons (6,6-dimethyl) appear as singlet at δ 1.2–1.4 ppm.
- ¹³C NMR : The carbonyl carbon resonates at δ 170–175 ppm.
- ¹⁹F NMR (for fluorinated analogs): Trifluoromethyl groups show peaks at δ -60 to -70 ppm .
- Mass spectrometry : Molecular ion peaks (M⁺) with fragmentation patterns consistent with dihydropyridinone scaffolds.
Note : Crystalline forms (e.g., monoclinic crystals in ) require X-ray diffraction for absolute configuration validation.
Advanced: How can computational chemistry optimize reaction pathways for novel derivatives with enhanced bioactivity?
Answer:
highlights the ICReDD framework , integrating quantum chemistry and data science:
Reaction path search : Density Functional Theory (DFT) calculates transition states to predict feasible pathways.
Descriptor-based screening : Machine learning identifies substituents (e.g., electron-withdrawing groups) that stabilize intermediates.
Feedback loops : Experimental data (e.g., failed reactions) refine computational models to prioritize high-yield conditions.
Q. Example workflow :
- Step 1 : Simulate trifluoromethylation energetics to minimize byproducts.
- Step 2 : Use molecular docking to predict binding affinity (e.g., analgesic targets like COX-2).
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., varying analgesic efficacy in rodent models) require methodological reconciliation :
Dose standardization : Compare mg/kg doses adjusted for metabolic rates (e.g., Sprague–Dawley rats vs. CD-1 mice in ).
Endpoint consistency : Use validated assays (e.g., thermal plate test latency periods) with controlled ambient temperatures.
Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) via software like GraphPad Prism 6 .
Q. Table 2. Analgesic Activity Variability (Hypothetical Data)
| Study | Model | Dose (mg/kg) | Latency Increase (%) | p-value |
|---|---|---|---|---|
| A | Rat (n=10) | 50 | 35 ± 5 | <0.01 |
| B | Mouse (n=12) | 50 | 20 ± 8 | 0.06 |
Resolution : Replicate under harmonized protocols and consider species-specific pharmacokinetics.
Basic: What preclinical models are used to evaluate acute toxicity and pharmacological potential?
Answer:
- Acute toxicity : OECD Guideline 423-compliant studies in rodents (e.g., 14-day observation for mortality, organ weights) .
- Analgesic screening : Thermal plate (55°C) or tail-flick tests, with latency thresholds normalized to baseline.
- Data interpretation : Calculate ED₅₀ values and therapeutic indices (LD₅₀/ED₅₀) to prioritize candidates.
Advanced: What strategies resolve low solubility or stability issues in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Accelerated stability studies : HPLC monitoring under stress conditions (pH 2–12, 40°C) to identify degradation pathways.
Advanced: How are mechanistic studies designed to elucidate the compound’s mode of action?
Answer:
- Target deconvolution : CRISPR-Cas9 screens or affinity chromatography with tagged derivatives.
- Pathway analysis : Transcriptomics (RNA-seq) of treated vs. untreated cells to identify dysregulated genes (e.g., inflammation markers).
- Kinetic assays : Surface plasmon resonance (SPR) to measure binding constants for putative targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
